molecular formula C14H13N3O B2462399 4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide CAS No. 1090708-83-0

4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide

Cat. No.: B2462399
CAS No.: 1090708-83-0
M. Wt: 239.278
InChI Key: BYFFRKWMBAHNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group attached to the benzene ring and another cyano group attached to a cyclopropyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.

Scientific Research Applications

4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide is unique due to the presence of both a cyano group on the benzene ring and a cyano group on the cyclopropyl ethyl group

Properties

IUPAC Name

4-cyano-N-(1-cyano-1-cyclopropylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-14(9-16,12-6-7-12)17-13(18)11-4-2-10(8-15)3-5-11/h2-5,12H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFRKWMBAHNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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